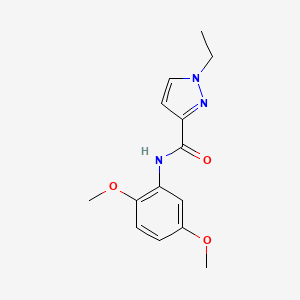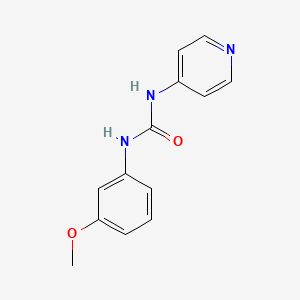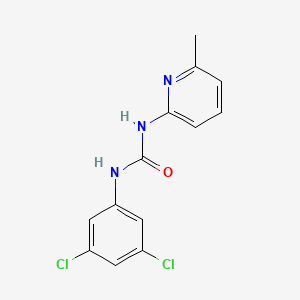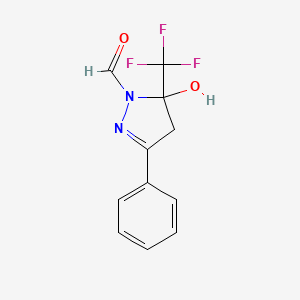![molecular formula C16H13ClN2OS B5417520 5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)
5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile, also known as CDT-6, is a chemical compound that belongs to the family of nicotinonitrile derivatives. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and division. CDT-6 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile inhibits CK2 by binding to its catalytic subunit and preventing its activity. CK2 is a serine/threonine protein kinase that regulates many cellular processes, including cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to various types of cancer, and inhibition of CK2 has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of caspases, downregulation of anti-apoptotic proteins, and inhibition of CK2-mediated survival pathways. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, this compound has been studied for its potential to enhance the effectiveness of radiation therapy by inhibiting DNA repair mechanisms in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile is its potency as a CK2 inhibitor, which makes it a promising candidate for further development as an anticancer agent. However, its low solubility and stability in aqueous solutions can make it challenging to work with in lab experiments. In addition, its potential toxicity and side effects need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for research on 5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile, including:
1. Further optimization of the synthesis method to improve the yield and purity of this compound.
2. Evaluation of the pharmacokinetics and toxicity of this compound in preclinical and clinical studies.
3. Investigation of the potential of this compound as a radiosensitizer in combination with radiation therapy.
4. Identification of biomarkers that could predict the response of cancer cells to this compound.
5. Development of novel derivatives of this compound with improved solubility and stability.
In conclusion, this compound is a promising anticancer agent that has shown potent inhibition of CK2 and induction of apoptosis in cancer cells. Further research is needed to optimize its synthesis, evaluate its pharmacokinetics and toxicity, and investigate its potential as a radiosensitizer and biomarker.
Synthesis Methods
The synthesis of 5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile involves the reaction of 5-chloro-4,6-dimethyl-2-nitropyridine with 2-oxo-2-phenylethylthiol in the presence of a base. The resulting intermediate is then treated with cyanogen bromide to yield this compound. The overall yield of the synthesis is around 30%.
Scientific Research Applications
5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies as a potent inhibitor of CK2, which is overexpressed in many types of cancer and is associated with poor prognosis. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer.
properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-phenacylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-13(8-18)16(19-11(2)15(10)17)21-9-14(20)12-6-4-3-5-7-12/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKUNECUMDCHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-fluorobenzyl)-1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B5417441.png)
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)

![N-cyclopropyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5417468.png)
![2-(4-methylpentyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5417475.png)

![3-isoxazolidin-2-yl-N-[1-(3-methylpyridin-2-yl)ethyl]propanamide](/img/structure/B5417485.png)


![3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5417526.png)

![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417546.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417550.png)